molecular formula C18H13NO3 B7546535 N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide

N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide

Cat. No. B7546535
M. Wt: 291.3 g/mol
InChI Key: YIYZDDSOENQIRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide, also known as AG-879, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. The overexpression of EGFR is commonly observed in various types of cancer, including lung, breast, and head and neck cancers. Therefore, EGFR has become an attractive target for cancer therapy.

Mechanism of Action

N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide works by binding to the ATP-binding site of the EGFR tyrosine kinase, which prevents the activation of the receptor and downstream signaling pathways. This leads to the inhibition of cell proliferation and survival in cancer cells that depend on EGFR signaling for their growth.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects on cancer cells. These include the inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, and sensitization to chemotherapy and radiation therapy. Moreover, this compound has been shown to have minimal toxicity to normal cells, which makes it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide is its selectivity for EGFR tyrosine kinase, which minimizes off-target effects. Moreover, this compound has been shown to have minimal toxicity to normal cells, which makes it a safer option for cancer therapy. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide. One area of interest is the development of more potent and selective EGFR inhibitors that can overcome the limitations of this compound. Another area of interest is the investigation of the combination of this compound with other targeted therapies or immunotherapies for the treatment of cancer. Moreover, the identification of biomarkers that can predict the response to this compound can help in the selection of patients who are most likely to benefit from this treatment. Finally, the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound can enhance its therapeutic potential.

Synthesis Methods

N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide can be synthesized using a multistep process involving several chemical reactions. The first step involves the preparation of 3-ethynylphenylboronic acid, which is then reacted with 3,4-dihydroisochromene-3-carboxylic acid to yield the intermediate product. The final step involves the coupling of the intermediate product with an amine derivative to form this compound.

Scientific Research Applications

N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide has been extensively studied for its potential application in cancer therapy. Several studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells that overexpress EGFR. Moreover, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which can enhance the efficacy of these treatments.

properties

IUPAC Name

N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3/c1-2-12-6-5-8-14(10-12)19-17(20)16-11-13-7-3-4-9-15(13)18(21)22-16/h1,3-10,16H,11H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYZDDSOENQIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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